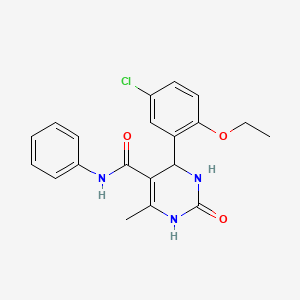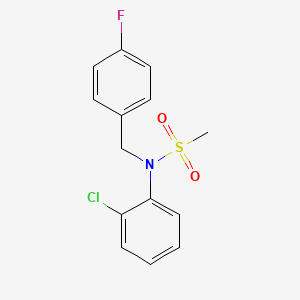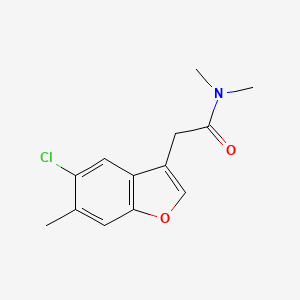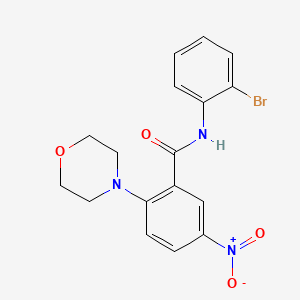![molecular formula C15H19ClN2O2 B4239543 N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide](/img/structure/B4239543.png)
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Overview
Description
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation of proteins, which plays a critical role in various biological processes, including gene expression, cell signaling, and protein degradation. ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
ACY-1215 selectively inhibits N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, which leads to the accumulation of acetylated proteins and alters various cellular processes. This compound is involved in the regulation of microtubule dynamics, protein trafficking, and autophagy, which are critical for cell division, migration, and survival. ACY-1215 has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, while also promoting the clearance of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, ACY-1215 has been shown to inhibit the activity of various oncogenic signaling pathways, such as NF-κB, STAT3, and AKT, which are involved in cell survival and proliferation. ACY-1215 has also been shown to enhance the immune response by promoting the activation of T cells and natural killer cells. In neurodegenerative diseases, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and promote the clearance of toxic protein aggregates. ACY-1215 has also been shown to improve cognitive function and reduce neuroinflammation. In inflammatory disorders, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using ACY-1215 in lab experiments include its high selectivity for N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, its ability to modulate various cellular processes, and its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. The limitations of using ACY-1215 in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its potential off-target effects on other HDAC isoforms.
Future Directions
There are several future directions for the research on ACY-1215. One direction is to develop more potent and selective analogs of ACY-1215 that can be used for specific therapeutic applications. Another direction is to investigate the potential of ACY-1215 in combination with other anticancer agents or immunotherapies to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of ACY-1215 in neurodegenerative diseases and inflammatory disorders, and to determine its potential clinical applications in these conditions.
Scientific Research Applications
ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, ACY-1215 has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. ACY-1215 has also been shown to enhance the efficacy of other anticancer agents, such as bortezomib and lenalidomide. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in preclinical models of rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQUPKSXZLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate](/img/structure/B4239468.png)
acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4239480.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)


![({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4239500.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
![N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4239512.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239527.png)


![isopropyl (1-{[(cyclohexylcarbonyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4239551.png)